molecular formula C9H8ClO3- B12347524 2-(2-Chlorophenoxy)propanoate

2-(2-Chlorophenoxy)propanoate

Cat. No.: B12347524
M. Wt: 199.61 g/mol
InChI Key: ZGWNXHRVUJVMCP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenoxy)propanoate is an organic compound that belongs to the class of aryloxyphenoxypropionate herbicides. These compounds are known for their selective action against grass weeds, making them valuable in agricultural practices. The structure of this compound includes a chlorophenoxy group attached to a propanoate moiety, which contributes to its herbicidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)propanoate typically involves the reaction of 2-chlorophenol with propanoic acid derivatives. One common method is the esterification of 2-chlorophenol with propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the transesterification of methyl this compound using lipase enzymes. This chemoenzymatic approach offers high enantioselectivity and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chlorophenoxy)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its effects on plant physiology and herbicidal activity.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of herbicides and agrochemicals

Mechanism of Action

The herbicidal activity of 2-(2-Chlorophenoxy)propanoate is primarily due to its ability to inhibit the enzyme acetyl-CoA carboxylase (ACC). This enzyme is crucial for fatty acid synthesis in plants. By inhibiting ACC, the compound disrupts lipid biosynthesis, leading to the death of grass weeds. The molecular target is the biotin carboxylase domain of ACC, and the pathway involved is the fatty acid biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenoxy)propanoate is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct herbicidal properties. Unlike clofibric acid and gemfibrozil, which are primarily used as lipid-lowering agents in medicine, this compound is specifically designed for agricultural use as a herbicide .

Properties

Molecular Formula

C9H8ClO3-

Molecular Weight

199.61 g/mol

IUPAC Name

2-(2-chlorophenoxy)propanoate

InChI

InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12)/p-1

InChI Key

ZGWNXHRVUJVMCP-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)[O-])OC1=CC=CC=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.